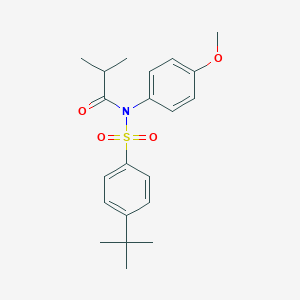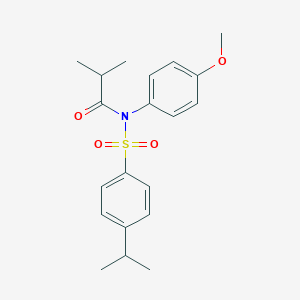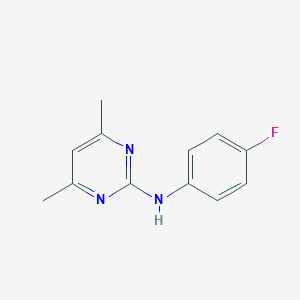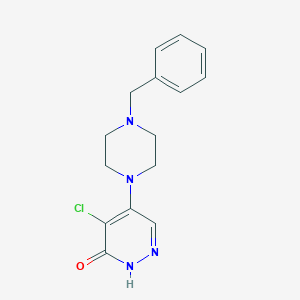![molecular formula C15H17N3O3S B284154 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent activity against a variety of diseases.
Wirkmechanismus
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the inhibition of various cellular pathways. It inhibits the activity of the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion and improved glucose control. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide also inhibits the activity of the NF-kappaB pathway, leading to reduced inflammation. Additionally, it induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been found to exhibit various biochemical and physiological effects. It improves glucose control in diabetic patients by increasing insulin secretion. It also reduces inflammation by inhibiting the activity of the NF-kappaB pathway. In cancer cells, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of various cellular pathways, making it a valuable tool for studying the role of these pathways in various diseases. However, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, it may have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, future studies could focus on identifying the off-target effects of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide and developing more selective inhibitors of the targeted pathways.
Synthesemethoden
The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with isopropylamine to form the final product. The synthesis method has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against diabetes, cancer, and inflammation. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to improve glucose control in diabetic patients by inhibiting the activity of the ATP-sensitive potassium channels in pancreatic beta cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to reduce inflammation by inhibiting the activity of the NF-kappaB pathway.
Eigenschaften
Molekularformel |
C15H17N3O3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)13-8-6-12(7-9-13)17-15(19)14-5-3-4-10-16-14/h3-11,18H,1-2H3,(H,17,19) |
InChI-Schlüssel |
ASGASGHVHLUNLE-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)